molecular formula C10H21NO2 B13159863 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL

4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL

Cat. No.: B13159863
M. Wt: 187.28 g/mol
InChI Key: ILVWOZYATWDXCI-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL is an organic compound that belongs to the class of oxanes It is characterized by the presence of an oxane ring substituted with an aminoethyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 2-ethyl-2-methyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of more saturated oxane derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the presence of a benzenesulfonamide moiety.

    Dopamine: Contains a similar aminoethyl group but is structurally different due to the presence of a catechol ring.

Uniqueness

4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different ring systems.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(2-aminoethyl)-2-ethyl-2-methyloxan-4-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(2)8-10(12,4-6-11)5-7-13-9/h12H,3-8,11H2,1-2H3

InChI Key

ILVWOZYATWDXCI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)(CCN)O)C

Origin of Product

United States

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